molecular formula C15H18BrCl B1527685 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 1027345-22-7

6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No. B1527685
M. Wt: 313.66 g/mol
InChI Key: XNGITAHSHNGSFS-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents. The presence of the bromine atom makes these compounds highly reactive, as it can be easily replaced by other groups in a nucleophilic substitution reaction .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The exact method can vary depending on the structure of the precursor molecule and the desired product .


Molecular Structure Analysis

Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom, due to the four bonds it forms. The bromine atom is more electronegative than carbon, creating a polar bond .


Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various types of reactions, including nucleophilic substitution and elimination reactions .


Physical And Chemical Properties Analysis

Bromomethyl compounds are typically colorless liquids or solids at room temperature. They have a distinct, often unpleasant odor. These compounds are generally soluble in organic solvents but have limited solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Bromo-6-methoxynaphthalene

This study highlights an efficient synthesis method for 2-Bromo-6-methoxynaphthalene, a compound used as an intermediate in the preparation of non-steroidal anti-inflammatory agents. The synthesis employs environmentally benign reagents, pointing towards sustainable practices in chemical synthesis that could be relevant for synthesizing or modifying compounds like the one (Wei-Ming Xu & Hong-Qiang He, 2010).

Reactivity and Modification

Bromination and Vilsmeier–Haack Formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one

This paper discusses the bromination reactions and subsequent chemical modifications of a specific thiophene derivative. Understanding the reactivity and potential functionalization routes of halogenated compounds could be applied to the compound of interest, guiding synthesis and modification strategies for research applications (D. Drewry & R. M. Scrowston, 1969).

Applications in Material Science and Catalysis

Enhanced Brightness Emission-Tuned Nanoparticles from Heterodifunctional Polyfluorene Building Blocks

This research illustrates the use of brominated and other functionalized organic compounds in the development of fluorescent nanoparticles, which are crucial in various material science applications. The methodologies and outcomes could offer insights into the potential applications of "6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl" in creating advanced materials (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often toxic and can cause irritation to the skin and eyes. Some bromomethyl compounds are also flammable .

Future Directions

The use of bromomethyl compounds in organic synthesis and medicinal chemistry continues to be an active area of research. Future directions may include the development of new synthetic methods and the exploration of new applications in drug discovery .

properties

IUPAC Name

1-[2-(bromomethyl)-4,4-dimethylcyclohexen-1-yl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrCl/c1-15(2)8-7-14(12(9-15)10-16)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGITAHSHNGSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CBr)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728984
Record name 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

CAS RN

1027345-22-7
Record name 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Reactant of Route 2
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6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Reactant of Route 3
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Reactant of Route 6
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

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